molecular formula C8H13N2O5P B096272 Pyridoxamine phosphate CAS No. 16774-56-4

Pyridoxamine phosphate

Cat. No. B096272
CAS RN: 16774-56-4
M. Wt: 248.17 g/mol
InChI Key: ZMJGSOSNSPKHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxamine phosphate is a form of vitamin B6 and belongs to the class of organic compounds known as pyridoxamine 5’-phosphates . These are heterocyclic aromatic compounds containing a pyridoxamine that carries a phosphate group at the 5’-position . It is an active form of vitamin B6 serving as a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid .


Synthesis Analysis

The synthesis of Pyridoxamine phosphate involves the conversion of pyridoxine 5′-phosphate and pyridoxamine 5′-phosphate into PLP by the flavin mononucleotide-dependent PNPOx enzyme . This enzyme is vital for both biosynthesis and salvage pathways in organisms producing B6 vitamers .


Molecular Structure Analysis

The molecular formula of Pyridoxamine phosphate is C8H13N2O5P . Its average mass is 248.173 Da and its monoisotopic mass is 248.056213 Da . For more detailed structural information, you may refer to crystal structure databases such as RCSB PDB .


Chemical Reactions Analysis

Pyridoxamine phosphate, as a form of vitamin B6, is involved in a wide range of biochemical reactions. It acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . It also plays a role in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid .


Physical And Chemical Properties Analysis

Pyridoxamine phosphate is a heterocyclic aromatic compound . More detailed physical and chemical properties can be found in chemical databases such as ChemSpider .

Scientific Research Applications

  • Pyridoxamine phosphate is crucial in treating certain neurological conditions, particularly Pyridox(am)ine-5′-phosphate oxidase (PNPO) deficiency, which can lead to severe early infantile epileptic encephalopathy. Pyridoxal‐5′‐phosphate, derived from pyridoxamine phosphate, is effective in managing epilepsy and autism spectrum disorders in patients with PNPO deficiency (Ware et al., 2014).

  • It plays a significant role in amino acid metabolism, as demonstrated by studies on Saccharomyces cerevisiae mutants. These mutants lost the ability to transport vitamin B6, including pyridoxamine phosphate, across their membranes, highlighting its importance in cellular metabolism (Stolz & Vielreicher, 2003).

  • Pyridoxal phosphate, derived from pyridoxamine phosphate, is a key cofactor in neurotransmitter synthesis. Its deficiency can result in neonatal epileptic encephalopathy, which is responsive to pyridoxal phosphate treatment (Baǧci et al., 2007).

  • Pyridoxamine phosphate has been used as a probe in studying protein amino groups in human red blood cells, illustrating its utility in biochemical research (Cabantchik et al., 1975).

  • Deficiency in pyridoxal phosphate, which can be derived from pyridoxamine phosphate, is associated with hypertension due to its role in neurotransmitter synthesis, including serotonin and norepinephrine (Paulose et al., 1988).

  • It's involved in the interconversions of various forms of vitamin B6, playing a critical role in coenzyme formation essential for many organisms (McCormick & Chen, 1999).

  • Pyridoxamine phosphate is involved in the absorption and metabolism of vitamin B6 in the small intestine of rats, indicating its importance in nutrient absorption and metabolism (Hamm et al., 1979).

Safety And Hazards

When handling Pyridoxamine phosphate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Recent studies have uncovered novel routes for PLP biosynthesis, which consists of promiscuous enzymes and enzymes that are already involved in vitamin B6 biosynthesis . These pathways may serve as a starting point for the development of bacteria overproducing vitamin B6 .

properties

IUPAC Name

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJGSOSNSPKHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

951-83-7 (hydrochloride)
Record name Pyridoxamine phosphate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046825
Record name Pyridoxamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridoxamine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pyridoxamine phosphate

CAS RN

529-96-4
Record name Pyridoxamine 5′-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxamine phosphate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine-5'-Phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridoxamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxamine phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXAMINE PHOSPHATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05R77UO7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyridoxamine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxamine phosphate
Reactant of Route 2
Reactant of Route 2
Pyridoxamine phosphate
Reactant of Route 3
Reactant of Route 3
Pyridoxamine phosphate
Reactant of Route 4
Reactant of Route 4
Pyridoxamine phosphate
Reactant of Route 5
Pyridoxamine phosphate
Reactant of Route 6
Pyridoxamine phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.